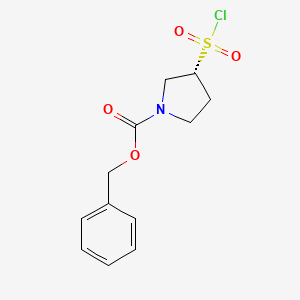
6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine
Vue d'ensemble
Description
“6-Methyl-2-(4-trifluoromethylbenzoyl)pyridine” is a chemical compound with the molecular formula C14H10F3NO . It has a molecular weight of 265.23 g/mol . The compound is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “this compound”, is a topic of active research . The synthesis methods generally involve the introduction of trifluoromethyl groups within the structures of other molecules . The specific synthesis process for “this compound” is not explicitly mentioned in the available resources.Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H10F3NO/c1-9-5-4-8-12(18-9)13(19)10-6-2-3-7-11(10)14(15,16)17/h2-8H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 265.23 g/mol . Its linear formula is C14H10F3NO . More specific physical and chemical properties are not provided in the available resources.Mécanisme D'action
TFMPP acts as a partial agonist at the serotonin 5-HT1A receptor and a full agonist at the 5-HT2A receptor. It also has affinity for other serotonin receptors such as 5-HT2B and 5-HT2C. TFMPP's effects on the central nervous system are mediated by its interaction with these receptors.
Biochemical and physiological effects:
TFMPP has been shown to increase the release of serotonin in the brain, leading to an increase in serotonin levels. This increase in serotonin levels has been associated with various physiological effects such as changes in body temperature, heart rate, and blood pressure. TFMPP has also been shown to have anxiogenic and hallucinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
TFMPP has several advantages for use in lab experiments. It is a well-characterized compound that is readily available. Its effects on the central nervous system are well understood, making it a useful tool for studying the serotonin system. However, TFMPP has some limitations for lab experiments. Its effects on the central nervous system are complex and depend on various factors such as dose, route of administration, and individual variability. This makes it difficult to interpret the results of experiments using TFMPP.
Orientations Futures
There are several future directions for research on TFMPP. One area of research is the development of TFMPP analogs that have improved therapeutic potential for various neurological disorders. Another area of research is the development of more selective agonists for specific serotonin receptors. This could lead to a better understanding of the role of these receptors in the central nervous system. Additionally, further research is needed to understand the long-term effects of TFMPP on the brain and its potential for abuse.
Conclusion:
TFMPP is a synthetic compound that has been widely used in scientific research to understand its effects on the central nervous system. Its mechanism of action involves its interaction with various serotonin receptors. TFMPP has several advantages for use in lab experiments, but also has some limitations. Future research on TFMPP could lead to the development of new therapeutic agents for various neurological disorders and a better understanding of the serotonin system in the brain.
Applications De Recherche Scientifique
TFMPP has been used in various scientific research studies to understand its effects on the central nervous system. It has been studied for its potential use as a therapeutic agent for various neurological disorders such as depression, anxiety, and schizophrenia. TFMPP has also been used as a tool to study the serotonin system in the brain.
Propriétés
IUPAC Name |
(6-methylpyridin-2-yl)-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-3-2-4-12(18-9)13(19)10-5-7-11(8-6-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIRVJIZCHBPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1421411.png)

![5-Chloromethyl-3-(1-phenyl-cyclopropyl)-[1,2,4]oxadiazole](/img/structure/B1421413.png)

![methyl 2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1421416.png)


![8-Nonenoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2R)-](/img/structure/B1421420.png)




![1,7-Diazaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1421433.png)